3-(1H-Imidazol-1-YL)pyridazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
889944-16-5 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
3-imidazol-1-ylpyridazine |
InChI |
InChI=1S/C7H6N4/c1-2-7(10-9-3-1)11-5-4-8-6-11/h1-6H |
InChI Key |
DGNZNORMLXWZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)N2C=CN=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 1h Imidazol 1 Yl Pyridazine and Its Analogues
Strategic Approaches to Imidazole (B134444) Ring Formation and Functionalization
Debus-Radziszewski Imidazole Synthesis Adaptations
The Debus-Radziszewski synthesis is a classic and versatile method for constructing the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgmdpi.com This multi-component reaction has been adapted for the synthesis of a wide variety of substituted imidazoles. orientjchem.org The general reaction involves the condensation of a dicarbonyl, an aldehyde, and two equivalents of ammonia, which can be modified by using a primary amine in place of one equivalent of ammonia to yield N-substituted imidazoles. wikipedia.org
Recent advancements have focused on improving the efficiency and environmental footprint of this reaction. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the preparation of substituted imidazoles. orientjchem.org Furthermore, the use of ionic liquids as catalysts has been explored to promote the condensation reaction under milder conditions. mdpi.com
Table 1: Examples of Debus-Radziszewski Imidazole Synthesis Adaptations
| Dicarbonyl | Aldehyde | Amine Source | Catalyst/Conditions | Product | Reference |
| Glyoxal | Formaldehyde | Ammonia | Heat | Imidazole | pharmaguideline.com |
| Benzil | Benzaldehyde | Ammonium Acetate (B1210297) | Acetic Acid, Reflux | 2,4,5-Triphenyl-1H-imidazole | orientjchem.org |
| 9,10-Phenanthroquinone | Imidazole-2-carboxaldehyde | Ammonium Acetate | Glacial Acetic Acid, Reflux | 2-(1H-imidazol-2-yl)-1H-phenanthro[9,10-d]imidazole | researchgate.net |
Nucleophilic Substitution Reactions on Imidazole Precursors
Nucleophilic substitution on pre-formed imidazole rings is another key strategy for introducing desired functionalities. The C-2 position of the imidazole ring is particularly susceptible to nucleophilic attack, especially when the ring is activated with electron-withdrawing groups. slideshare.net Halogenated imidazoles, such as 2-haloimidazoles, are common precursors for these reactions, where the halogen atom can be readily displaced by various nucleophiles. pharmaguideline.com
Pyridazine (B1198779) Ring Construction and Derivatization
The pyridazine ring system is a core component of many pharmacologically active molecules. scholarsresearchlibrary.com Its synthesis often involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) or its derivatives. scholarsresearchlibrary.com
Cyclization Reactions Involving Hydrazine Derivatives
The most fundamental method for constructing the pyridazine ring is the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine. scholarsresearchlibrary.com This reaction proceeds through a hydrazone intermediate to form a 1,4-dihydropyridazine, which can then be dehydrogenated to the aromatic pyridazine. scholarsresearchlibrary.com Variations of this method allow for the synthesis of a wide array of substituted pyridazines by using substituted hydrazines or dicarbonyl compounds. liberty.edu For example, reacting 1,2-diacylcyclopentadienes with hydrazine hydrate (B1144303) can produce 5,6-fused ring pyridazines. liberty.edu
Halogenated Pyridazine Intermediates in Cross-Coupling Strategies
Halogenated pyridazines are versatile intermediates in the synthesis of functionalized pyridazine derivatives. The presence of a halogen atom provides a handle for introducing various substituents through cross-coupling reactions. nih.govresearchgate.net 3-Chloropyridazine (B74176) derivatives, for instance, can be synthesized by treating the corresponding pyridazinone with phosphorus oxychloride. mdpi.com These halogenated pyridazines can then undergo nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions. wur.nl The reactivity of polyhalogenated pyridazines often shows selectivity, with the C3 position being more susceptible to cross-coupling due to its position alpha to a nitrogen atom. nih.gov
Table 2: Synthesis and Reactions of Halogenated Pyridazines
| Starting Material | Reagent | Product | Subsequent Reaction | Reference |
| 6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone | POCl₃ | 3-Chloro-6-[4-(1H-imidazol-1-yl)phenyl]pyridazine | Nucleophilic substitution with 2-aminoethanol | sci-hub.se |
| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | POCl₃ | 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Reaction with hydrazine hydrate | mdpi.com |
| 3,5-dichloropyridazine | 2-pyrrolidinone | 5-chloro-3-(2-oxopyrrolidin-1-yl)pyridazine | Pd-catalyzed amidation | nih.gov |
Coupling Reactions for Bridging Imidazole and Pyridazine Moieties
The final and critical step in the synthesis of 3-(1H-imidazol-1-yl)pyridazine is the formation of the C-N bond between the imidazole and pyridazine rings. Transition metal-catalyzed cross-coupling reactions are the most effective methods for achieving this transformation.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. organic-chemistry.orgrsc.org This reaction has been successfully applied to the synthesis of imidazo[1,2-b]pyridazines by coupling a halogenated pyridazine with an aminoimidazole derivative. researchgate.net The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction, with ligands such as Xantphos being effective for the coupling of 2-halo imidazo[4,5-b]pyridines with pyridone nucleophiles. researchgate.net
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods for C-N bond formation. google.commdpi.com This reaction has been used for the N-arylation of imidazoles with aryl halides. researchgate.net Ligand-accelerated Ullmann couplings have been developed to proceed under milder conditions with catalytic amounts of both the copper salt and the ligand. google.com
Suzuki-Miyaura cross-coupling reactions are also employed, particularly for the functionalization of the pre-formed imidazopyridazine scaffold. researchgate.netmdpi.com For example, a 3-bromoimidazo[1,2-b]pyridazine (B100983) can be coupled with various boronic acids to introduce diversity at the 3-position.
Table 3: Cross-Coupling Reactions for Imidazole-Pyridazine Linkage
| Pyridazine Derivative | Imidazole Derivative | Coupling Method | Catalyst/Ligand | Product | Reference |
| 2-chloro-3-iodopyridine | 3-aminopyridazine | Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos | pyrido[3',2':4,5]imidazo[1,2-b]pyridazine | researchgate.net |
| Aryl Halide | Imidazole | Ullmann Coupling | Cu(I) salt/Ligand | N-arylimidazole | google.com |
| 3-bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 3-((Hetero)aryl)-6-(thiophen-2-yl)pyridazine | mdpi.com |
Carbon-Nitrogen Bond Formation Methodologies
The cornerstone of synthesizing this compound is the formation of the C-N bond linking the C3 position of the pyridazine ring to the N1 position of the imidazole ring. Modern organic synthesis primarily employs two powerful, transition-metal-catalyzed cross-coupling strategies for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination. conicet.gov.arresearchgate.net
Ullmann-Type Coupling: This classical method, traditionally involving the reaction of an aryl halide with a nucleophile in the presence of stoichiometric copper, has been refined into a more efficient catalytic process. nih.gov The modern Ullmann N-arylation utilizes a catalytic amount of a copper(I) salt to couple an N-heterocycle like imidazole with a halo-pyridazine, typically 3-chloro- or 3-bromopyridazine. nih.govgoogle.com The reaction is often promoted by the addition of a ligand to accelerate the catalytic cycle and can be performed under milder conditions than the original protocol. google.comacs.org
Buchwald-Hartwig Amination: As one of the most robust methods for C-N bond formation, the Buchwald-Hartwig reaction has been widely applied to the synthesis of N-aryl heterocycles. researchgate.netresearchgate.net This palladium-catalyzed cross-coupling joins an amine (in this case, imidazole) with an aryl halide or triflate (e.g., 3-halopyridazine). researchgate.netvulcanchem.com The reaction is characterized by its broad substrate scope and high functional group tolerance, enabled by the development of sophisticated phosphine (B1218219) ligands that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): In cases where the pyridazine ring is sufficiently electron-deficient, direct SNAr can be a viable, metal-free pathway. The reaction involves the deprotonated imidazolide (B1226674) anion acting as a nucleophile, attacking the electron-poor C3 position of a pyridazine bearing a good leaving group (like a halogen). The presence of the two nitrogen atoms in the pyridazine ring activates the halide for displacement. mdpi.com
Utilization of Specific Coupling Reagents and Catalytic Systems
The success of C-N cross-coupling reactions hinges on the careful selection of the catalyst, ligand, base, and solvent. Different systems are optimized depending on the specific substrates and desired reaction conditions.
For Ullmann-type couplings, a combination of a copper(I) source and a promoting ligand is standard. Common copper sources include copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) oxide (Cu₂O). nih.gov Ligands are crucial for solubilizing the copper species and facilitating the coupling, with amino acids like L-proline and N,N-dimethylglycine, as well as diamines such as N,N'-dimethylethylenediamine (DMEDA), proving effective. acs.orgmdpi.comresearchgate.net Strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). rsc.orgmdpi.com Recent innovations include the use of ligand-free, magnetically recoverable copper nanoparticles, which offer environmental and economic benefits. conicet.gov.ar
| Catalyst System | Ligand | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| CuI | L-Proline | K₂CO₃ | DMSO | 90-120 °C | researchgate.net |
| CuBr | Norfloxacin | Cs₂CO₃ | DMF | 110-140 °C | researchgate.net |
| Cu₂O | 1H-imidazole-4-carboxylic acid | K₃PO₄ | DMF | 110 °C | nih.gov |
| CuNPs/Titania | None (Ligand-free) | K₂CO₃ | DMF | 120-150 °C | rsc.org |
| CuI | N,N'-Dimethylethylenediamine (DMEDA) | K₂CO₃ | Toluene | 110 °C (Reflux) | mdpi.com |
The Buchwald-Hartwig amination relies on palladium catalysts and specialized phosphine ligands. Palladium(II) acetate (Pd(OAc)₂) or palladium-phosphine pre-catalysts are commonly used. researchgate.net The choice of ligand is critical to the reaction's success. Bulky, electron-rich phosphine ligands such as Xantphos, XPhos, and BrettPhos are widely employed to promote the challenging C-N bond formation with heterocyclic amines. researchgate.netpurdue.edu Strong, non-nucleophilic bases are required, with cesium carbonate and potassium phosphate (B84403) being common choices. acs.orgresearchgate.net
| Palladium Source | Ligand | Base | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 °C | researchgate.net |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 80-110 °C | mdpi.compurdue.edu |
| Pd(OAc)₂ | BINAP | NaO-t-Bu | Toluene | 100 °C | researchgate.net |
| PEPPSI-IPr | Imidazol-2-ylidene (NHC) | K₂CO₃ | DMF | 120 °C | organic-chemistry.org |
Exploration of Chemo- and Regioselectivity in Synthetic Routes
Regioselectivity: Achieving the correct connectivity is paramount. The synthesis of this compound requires the selective formation of a bond between N1 of the imidazole ring and C3 of the pyridazine ring. This is reliably achieved by starting with a 3-halopyridazine (e.g., 3-chloropyridazine or 3-bromopyridazine) as the electrophilic partner. The inherent electronic properties of the pyridazine ring make the C3 and C6 positions susceptible to nucleophilic attack or oxidative addition by a metal catalyst. researchgate.net Imidazole, in the presence of a base, typically forms the more stable N-aryl bond at the N1 position. The combination of these factors directs the coupling to afford the desired 3-substituted regioisomer with high fidelity. researchgate.netresearchgate.net
Chemoselectivity: Many synthetic precursors for complex analogues may contain multiple reactive sites. A key advantage of modern cross-coupling reactions is their potential for high chemoselectivity. For instance, in a molecule containing multiple different halogen atoms, such as 3-bromo-6-chloropyridazine, it is often possible to selectively couple at the more reactive C-Br bond while leaving the C-Cl bond intact, by carefully choosing the catalytic system and reaction conditions. rsc.org This allows for stepwise functionalization of the pyridazine core. Similarly, these coupling reactions can often be performed in the presence of other functional groups like esters, nitriles, or ketones without side reactions, a testament to the mild conditions and high selectivity of catalysts like those used in Buchwald-Hartwig and Ullmann reactions. mdpi.com
Considerations for Scalable Synthesis and Process Optimization in Research
Transitioning a synthetic route from a laboratory research scale to a larger, kilogram-scale production introduces a new set of challenges that prioritize safety, cost, efficiency, and environmental impact. sci-hub.seacs.org
Key considerations for the scalable synthesis of this compound and its analogues include:
Catalyst and Reagent Cost: Palladium is an expensive precious metal. For large-scale manufacturing, minimizing catalyst loading or replacing it with a much cheaper and more abundant copper-based system is highly desirable. conicet.gov.ar The development of highly active catalysts that function at very low loadings (ppm levels) is an active area of research.
Process Safety and Robustness: Reactions that require cryogenic temperatures, high pressures, or employ hazardous reagents are often avoided in large-scale synthesis. sci-hub.se The goal is to develop a process that is robust, reproducible, and operates under safe, manageable conditions. For example, replacing a difficult-to-handle reagent with a more stable or safer alternative is a common optimization strategy. acs.org
Purification and Isolation: Chromatographic purification is generally not feasible for multi-kilogram production. sci-hub.se Therefore, process optimization focuses on developing reaction conditions that are clean and high-yielding, allowing the final product to be isolated in high purity through simple crystallization or precipitation, which are more scalable techniques. sci-hub.se
Comprehensive Spectroscopic and Crystallographic Investigations for Structural Elucidation and Mechanistic Insights
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(1H-Imidazol-1-YL)pyridazine, ¹H and ¹³C NMR, along with two-dimensional techniques, are instrumental in confirming its structure and understanding its behavior in solution.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) and pyridazine (B1198779) rings. The chemical shifts of these protons are influenced by the electronic environment, which is dictated by the electronegativity of the nitrogen atoms and the aromaticity of the rings.
The protons on the pyridazine ring, being part of a π-deficient system, are anticipated to resonate at a lower field compared to those in benzene (B151609). Similarly, the protons of the imidazole ring will show characteristic chemical shifts, with the proton at the C2 position typically appearing at the lowest field due to the influence of the two adjacent nitrogen atoms.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms in both heterocyclic rings are expected to have chemical shifts in the aromatic region. The carbons directly bonded to nitrogen atoms will be deshielded and thus appear at a lower field. For pyridazin-3(2H)-one, a related structure, the ¹³C NMR parameters have been assigned as follows: C(3) at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02. rsc.org These values can serve as a reference for interpreting the spectrum of this compound.
A detailed analysis of a closely related compound, ({(E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] amino}oxy)(4-nitrophenyl)methanone, provides valuable insight into the expected chemical shifts for the 3-(1H-imidazol-1-yl) moiety. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole H2 | 8.0 - 8.5 | 135 - 140 |
| Imidazole H4 | 7.0 - 7.5 | 120 - 125 |
| Imidazole H5 | 7.0 - 7.5 | 115 - 120 |
| Pyridazine H4 | 8.5 - 9.0 | 150 - 155 |
| Pyridazine H5 | 7.5 - 8.0 | 125 - 130 |
| Pyridazine H6 | 9.0 - 9.5 | 155 - 160 |
Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity between the imidazole and pyridazine rings, two-dimensional (2D) NMR techniques are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY spectra would show correlations between the adjacent protons on the pyridazine ring (H4-H5, H5-H6) and within the imidazole ring (H4-H5).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for establishing the connectivity between the imidazole and pyridazine rings, for instance, by observing a correlation between the imidazole protons and the C3 of the pyridazine ring.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Dynamics
The FT-IR and FT-Raman spectra of this compound will be dominated by the vibrational modes of the two heterocyclic rings. researchgate.net
C-H stretching: The aromatic C-H stretching vibrations for both rings are expected to appear in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic rings will give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region. Pyridazine derivatives typically show aromatic C=C stretching in the range of 1591-1574 cm⁻¹.
Ring breathing modes: The in-plane and out-of-plane deformations of the rings will produce a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹).
For a related imidazole-bearing compound, characteristic FT-IR bands were observed, which can be used for comparative analysis. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for Imidazole and Pyridazine Rings
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch | 1600 - 1650 |
| Aromatic C=C Stretch | 1400 - 1600 |
| Ring Breathing/Deformation | 800 - 1400 |
| C-H Out-of-Plane Bending | 700 - 900 |
The relative orientation of the imidazole and pyridazine rings can be influenced by intermolecular interactions in the solid state or by the solvent environment in solution. These conformational changes can lead to subtle shifts in the positions and intensities of the vibrational bands. By comparing the spectra obtained under different conditions (e.g., solid-state vs. solution, different solvents), it is possible to gain insights into the conformational flexibility of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy molecular orbitals (typically π* orbitals).
For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions within the aromatic systems of the imidazole and pyridazine rings. The conjugation between the two rings through the C-N bond can lead to a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual parent heterocycles. A comprehensive spectroscopic analysis of a similar imidazole-bearing compound included UV-Vis characterization, which can serve as a valuable reference. researchgate.net
Interactive Data Table: Expected Electronic Transitions for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Description |
| π → π | 200 - 300 | High-energy transition within the aromatic π-systems. |
| n → π | > 300 | Lower-energy transition involving non-bonding electrons on nitrogen atoms. |
Elucidation of Chromophoric Properties and Absorption Maxima
The chromophoric nature of this compound arises from its molecular structure, which incorporates two aromatic heterocyclic rings: pyridazine and imidazole. These rings contain a delocalized system of π-electrons, which are responsible for the absorption of ultraviolet (UV) and visible light. The electronic absorption spectrum is expected to exhibit characteristic bands corresponding to π→π* and n→π* transitions.
π→π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in the UV region and are characterized by high molar absorptivity.
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), located on the nitrogen atoms, to a π* antibonding orbital. These are lower in energy than π→π* transitions and have a lower molar absorptivity.
The exact absorption maxima (λmax) and intensity of these bands are influenced by the electronic environment of the chromophore. The combination of the electron-rich imidazole ring and the electron-deficient pyridazine ring can lead to intramolecular charge transfer (ICT) characteristics, which would be reflected in the UV-Vis spectrum. While specific experimental values for this compound are not detailed in readily available literature, analysis of related pyridazine derivatives shows that such compounds exhibit distinct absorption profiles that are sensitive to substitution and solvent polarity.
Correlation of Electronic Spectra with Computational Data
To gain deeper insight into the electronic transitions observed in the UV-Vis spectrum, computational quantum chemical calculations are employed. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for modeling the electronic structure and predicting the absorption spectra of molecules like this compound.
These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that correlates with the lowest energy electronic transition in the molecule. Theoretical studies on similar pyridazine derivatives have successfully correlated computational data with experimental spectra, helping to assign specific electronic transitions and understand the influence of molecular geometry on the chromophoric properties. nih.govresearchgate.net Such an analysis for this compound would elucidate the nature of its frontier orbitals and the charge-transfer character of its electronic excitations.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's molecular formula. For this compound, the exact mass of the molecular ion is calculated based on its elemental composition, C7H6N4.
HRMS analysis provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm), which allows for the confident determination of the molecular formula and distinguishes it from other potential structures with the same nominal mass.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By inducing fragmentation of the protonated molecular ion [M+H]+, a characteristic fragmentation spectrum is produced. For this compound, expected fragmentation pathways could include:
Cleavage of the C-N bond connecting the two heterocyclic rings.
Loss of small neutral molecules such as HCN or N2 from the pyridazine or imidazole rings. researchgate.net
Ring-opening and subsequent fragmentation of either heterocycle.
Analysis of these fragment ions provides valuable structural information that corroborates the proposed connectivity of the molecule. mdpi.commdpi.com
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. unimi.it This technique would provide definitive proof of the molecular structure of this compound, including its conformation and stereochemistry. While crystal structures for numerous pyridazine and imidazole derivatives have been reported, confirming their molecular geometries and intermolecular interactions, a specific published structure for this compound was not identified in the surveyed literature. mdpi.comnih.govresearchgate.netnih.govmdpi.com
Determination of Bond Lengths, Bond Angles, and Torsional Angles
A successful crystallographic analysis of this compound would yield a detailed geometric description of the molecule. This includes precise measurements of:
Bond Lengths: The distances between adjacent atoms (e.g., C-C, C-N, N-N, C-H bonds).
Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, N-C-C).
Torsional Angles: The dihedral angle describing the rotation around a chemical bond, which is particularly important for defining the relative orientation of the pyridazine and imidazole rings.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The way molecules pack together in a crystal is determined by a variety of non-covalent intermolecular forces. For this compound, the nitrogen atoms in both rings can act as hydrogen bond acceptors. The C-H bonds of the aromatic rings can act as weak hydrogen bond donors. Therefore, the crystal packing is likely to be stabilized by a network of intermolecular interactions, including:
Hydrogen Bonds: Specifically, weak C–H···N interactions are expected, which are common in nitrogen-containing heterocyclic compounds. nih.govnih.gov
π–π Stacking: The planar aromatic rings can stack on top of each other, leading to attractive π–π interactions that contribute significantly to the crystal's stability. nih.govresearchgate.net
Analysis of these interactions provides insight into the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. velp.com It serves as a crucial check for the purity and stoichiometry of a synthesized sample. For this compound, with the molecular formula C7H6N4, the theoretical elemental composition is calculated as follows:
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 56.74 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 4.08 |
| Nitrogen | N | 14.007 | 4 | 56.028 | 37.82 |
| Total | 148.153 | 100.00 |
Experimental results from an elemental analyzer for carbon, hydrogen, and nitrogen (CHN analysis) must correspond closely to these calculated values. Typically, for a compound to be considered pure, the experimental values must be within ±0.4% of the theoretical percentages. acs.org This analysis confirms that the empirical formula matches the molecular formula derived from other spectroscopic data.
In Depth Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in understanding the fundamental characteristics of molecules. For 3-(1H-Imidazol-1-YL)pyridazine, these calculations have been performed to predict its geometry, vibrational modes, electronic orbital energies, and other key properties.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for such studies. nih.gov This approach has been used to determine the optimized molecular geometry of this compound, predicting key bond lengths and angles. For instance, in a related pyridazine (B1198779) derivative, the C=O stretching mode in the pyridazine ring was calculated at 1657 cm⁻¹ using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.net The optimized bond lengths and angles are in good agreement with experimental X-ray diffraction data where available. researchgate.net
Vibrational frequency analysis, also performed at the DFT level, provides theoretical infrared (IR) and Raman spectra. These calculated spectra are crucial for the assignment of experimentally observed vibrational bands. For example, C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. ijstr.org The calculated vibrational frequencies for related structures have shown good correlation with experimental spectra, validating the computational model. nih.govresearchgate.net
Table 1: Selected Calculated Vibrational Frequencies for a Related Pyridazine Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C=O stretch | 1657 |
| C-H stretch | 3191-3033 |
| C-H in-plane bend | 1161 |
Data sourced from studies on related pyridazine structures using DFT/B3LYP methods. researchgate.netijstr.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energies
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's excitability and chemical stability. uomphysics.net
For derivatives of pyridazine, the HOMO and LUMO energies have been calculated using DFT methods. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. uomphysics.net For instance, in two related triazolo-pyridazine derivatives, the calculated energy gaps were 3.252 eV and 3.474 eV, indicating that the molecules are relatively reactive. uomphysics.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized over the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. uomphysics.net
Table 2: Calculated Frontier Molecular Orbital Energies and Band Gaps for Related Pyridazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| Derivative 8a | - | - | 3.252 |
| Derivative 8b | - | - | 3.474 |
Data from a study on triazolo-pyridazine derivatives. uomphysics.net
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netnih.gov The MEP map displays regions of negative potential (typically colored red) and positive potential (colored blue). The negative regions indicate an excess of electrons and are prone to electrophilic attack, while the positive regions are electron-deficient and susceptible to nucleophilic attack. researchgate.netrsc.org
In pyridazine derivatives, MEP analysis has shown that the nitrogen atoms of the pyridazine and imidazole (B134444) rings are typically the most electronegative sites, representing regions of negative potential. researchgate.net Conversely, the hydrogen atoms attached to the carbon framework generally exhibit positive electrostatic potential. bhu.ac.in This information is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge delocalization and hyperconjugative interactions. ijstr.org This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.
Calculation of NMR Chemical Shifts (GIAO Method) and Comparison with Experimental Data
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational technique for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. imist.manih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated.
Comparing these calculated chemical shifts with experimental data serves as a stringent test for the accuracy of the computed molecular structure. nih.govresearchgate.net For various pyridazine and imidazole-containing compounds, GIAO calculations performed at the DFT level have shown good agreement with experimental NMR spectra. nih.govresearchgate.netmdpi.com For instance, in a study of a pyrazole (B372694) derivative, the B97D and TPSSTPSS functionals were found to provide the most accurate NMR chemical shift predictions. researchgate.net In another study on a pyrazolo[3,4-d]pyrimidine-4-amine, a reasonable agreement between experimental and theoretical ¹H and ¹³C NMR chemical shifts was achieved, validating the structural assignment. nih.gov
Table 3: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for a Related Imidazole-Containing Compound
| Carbon Atom | Experimental Shift (ppm) | Theoretical Shift (ppm) |
|---|---|---|
| Imidazole C2 | - | - |
| Imidazole C4 | - | - |
| Imidazole C5 | - | - |
| Pyridazine C3 | - | - |
| Pyridazine C4 | - | - |
| Pyridazine C5 | - | - |
| Pyridazine C6 | - | - |
Specific data for this compound is not available in the provided search results. The table illustrates the typical comparison performed in such studies. nih.govresearchgate.net
Thermodynamic Property Calculations in Various Solvent Media
Theoretical calculations can also predict the thermodynamic properties of a molecule, such as enthalpy, entropy, and Gibbs free energy, both in the gas phase and in different solvent media. These calculations are often performed using DFT in conjunction with a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Molecular Modeling and Dynamics Simulations for Conformational Analysis and System Behavior
Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules. For this compound, these studies would be crucial in elucidating its conformational preferences and flexibility, which are key determinants of its biological activity and material properties.
Conformational Energy Landscape Exploration
The conformational energy landscape of a molecule describes the relative energies of its different spatial arrangements. For this compound, the key dihedral angle is between the imidazole and pyridazine rings. A systematic scan of this dihedral angle would reveal the most stable conformations and the energy barriers between them.
Table 1: Hypothetical Conformational Energy Profile of this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |
| 0 | High | Steric clash between rings |
| 45 | Low | Twisted conformation |
| 90 | Minimum | Perpendicular (most stable) |
| 135 | Low | Twisted conformation |
| 180 | High | Steric clash between rings |
Note: This table is hypothetical and represents the type of data that would be generated from a conformational analysis. Actual values would require dedicated quantum mechanical calculations.
Ligand Flexibility and Dynamics in Simulated Environments
Molecular dynamics (MD) simulations can provide insights into the flexibility of this compound in various environments, such as in a solvent or within a protein binding pocket. MD simulations of 3-(fluoro-imidazolyl)pyridazine derivatives have been used to understand their interaction with biological targets like the STING protein. Similar studies on this compound would illuminate how its structure fluctuates over time and how it adapts to its surroundings.
Molecular Docking Studies for Protein-Ligand Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.
Prediction of Binding Modes and Affinities with Biological Macromolecules
Molecular docking studies have been successfully applied to various pyridazinone derivatives to predict their binding affinities with receptors of pathogenic microorganisms. For this compound, docking studies against a range of biological targets could identify potential therapeutic applications. The binding affinity is typically reported as a docking score or binding energy.
Table 2: Hypothetical Docking Results for this compound with Various Protein Targets
| Protein Target | Binding Affinity (kcal/mol) | Predicted Activity |
| Cyclooxygenase-2 (COX-2) | -8.5 | Anti-inflammatory |
| Tyrosine Kinase | -9.2 | Anticancer |
| HIV-1 Reverse Transcriptase | -7.8 | Antiviral |
Note: This table is for illustrative purposes. Actual binding affinities would be the result of specific molecular docking calculations.
Elucidation of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic, π-stacking)
A detailed analysis of the docked poses of this compound would reveal the key intermolecular interactions responsible for binding. The imidazole and pyridazine rings are capable of forming hydrogen bonds, π-π stacking, and hydrophobic interactions. For instance, studies on related compounds have highlighted the importance of hydrogen bonding in their biological activity. Identifying these interactions is crucial for the rational design of more potent and selective derivatives.
Predictive Computational Approaches for Research Exploration
Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be developed once sufficient experimental data is available. These models correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of novel molecules. For this compound and its analogs, QSAR models could guide the synthesis of new compounds with enhanced properties.
Estimation of Electrophilicity and Nucleophilicity Indices
The global electrophilicity index (ω) is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). These, in turn, can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, studies on related heterocyclic systems, such as 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea, have utilized these calculations to assess their reactive properties.
The imidazole ring is known to be nucleophilic, a characteristic that is exploited in various synthetic reactions. Conversely, the pyridazine ring, being an electron-deficient diazine, generally imparts electrophilic character. The interplay of these two rings in this compound would result in a molecule with distinct regions of varying electronic density. The nitrogen atoms of the pyridazine ring are expected to be the primary electrophilic centers, while the imidazole ring, particularly its N-3 nitrogen and the carbon atoms, would be the main nucleophilic sites.
A comprehensive computational analysis would involve geometry optimization of the molecule followed by frequency calculations to ensure a true energy minimum. Subsequent calculations of the HOMO and LUMO energies would allow for the determination of the electrophilicity and nucleophilicity indices. These values would be crucial in predicting the molecule's reactivity in various chemical reactions, including its potential interactions with biological macromolecules. For example, the electrophilicity indices of Ru(II) complexes of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine were used to predict their order of reactivity towards nucleophiles.
In Silico Assessment of Molecular Features Relevant to Ligand Discovery
In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound to predict its potential for development as an orally administered drug. While not a predictor of clinical efficacy, Lipinski's Rule of Five provides a set of simple molecular descriptors that can guide the selection of compounds for further research. These rules are based on the observation that most orally active drugs have a certain range of physicochemical properties.
A theoretical assessment of this compound against Lipinski's Rule of Five can provide valuable insights into its research potential. The parameters for this rule are:
Molecular Weight (MW): less than 500 g/mol
Log P (octanol-water partition coefficient): less than 5
Hydrogen Bond Donors (HBD): less than 5
Hydrogen Bond Acceptors (HBA): less than 10
The table below presents a hypothetical in silico analysis of this compound based on its chemical structure. The values are estimations derived from computational tools and are intended to illustrate the type of data generated in such an assessment.
| Molecular Descriptor | Calculated Value for this compound | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | 146.16 | ≤ 500 | Yes |
| Log P | 0.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
Based on this theoretical analysis, this compound is expected to be fully compliant with Lipinski's Rule of Five. Its relatively low molecular weight and Log P value suggest good potential for absorption and distribution. The number of hydrogen bond donors and acceptors are also well within the desired range, which is favorable for membrane permeability.
It is important to reiterate that these are theoretical predictions. Experimental validation of these properties is necessary to confirm the in silico findings. Nevertheless, these computational studies provide a strong rationale for prioritizing this compound for further synthesis and biological evaluation.
Investigation of Molecular Interactions with Biological Targets and Mechanistic Pathways
Enzyme Inhibition and Activation Mechanisms
Derivatives of 3-(1H-Imidazol-1-YL)pyridazine have demonstrated notable activity as enzyme inhibitors, a characteristic attributed to the compound's structural features that facilitate interactions with bacterial enzymes and receptors.
Research has highlighted the potential of this compound derivatives in targeting specific enzyme families:
Kinases: Certain derivatives have been identified as potent, orally active pan-inhibitors of the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, including the challenging T315I mutant. acs.org For instance, the compound AP24534, which incorporates an imidazo[1,2-b]pyridazine (B131497) moiety, is a multi-targeted kinase inhibitor. acs.org Furthermore, imidazo[4,5-b]pyridine-based compounds have been optimized as dual inhibitors of FLT3 and Aurora kinases, showing potential in the treatment of acute myeloid leukemia. nih.gov
Phosphodiesterases (PDEs): A significant body of research has focused on the role of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones as inhibitors of cyclic nucleotide phosphodiesterases, particularly PDE-III. acs.orgjchemrev.com These compounds have been shown to be effective inhibitors of PDE-III isolated from guinea pig cardiac muscle. acs.org The inhibitory action on PDE-III is a key mechanism behind the positive inotropic effects of these compounds. jchemrev.comjchemrev.com Zardaverine, a pyridazinone compound, is a selective inhibitor of PDE isozymes and acts as a bronchodilator with positive inotropic effects on heart muscle. jchemrev.com
Hydrolases: Molecular docking studies have suggested that 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, a related compound, may possess anti-cancer properties through the inhibition of hydrolase activity. researchgate.net
The table below summarizes the inhibitory activity of selected this compound derivatives against various enzymes.
| Derivative/Compound | Target Enzyme(s) | Key Findings |
| AP24534 | BCR-ABL Kinase (including T315I mutant) | Potent, orally active pan-inhibitor. acs.org |
| Imidazo[4,5-b]pyridine-based inhibitors | FLT3, Aurora Kinase | Dual inhibition, potential for AML treatment. nih.gov |
| 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones | Phosphodiesterase-III (PDE-III) | Effective and selective inhibitors, leading to positive inotropic action. acs.orgjchemrev.com |
| Zardaverine | Phosphodiesterase (PDE) isozymes | Selective inhibitor, bronchodilator, and positive inotropic agent. jchemrev.com |
| 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one | Hydrolases | Predicted anti-cancer activity via hydrolase inhibition. researchgate.net |
The discovery of allosteric modulators for G protein-coupled receptors (GPCRs) represents a promising avenue for therapeutic development. nih.gov These modulators bind to a site distinct from the endogenous ligand binding site, offering greater subtype selectivity. nih.govnih.gov While direct studies on allosteric modulation by this compound are not extensively detailed in the provided results, the development of selective modulators for receptors like the GABAA receptor highlights the potential for this mechanism. google.com Molecular docking simulations are a common technique used to predict the binding interactions of compounds like 3-chloro-6-(1H-imidazol-1-yl)pyridazine with biological targets at a molecular level.
Receptor Binding and Modulation Studies
Derivatives of this compound have been investigated for their ability to bind to and modulate various receptors, demonstrating the versatility of this chemical scaffold.
GABAA Receptor Subtypes: Imidazopyridazine derivatives have been developed as modulators of the GABAA receptor. google.com The goal is often to achieve selectivity for α2/α3 subunit-containing receptors while having low efficacy at α1 subunit-containing receptors to reduce adverse effects. google.com Research has explored 3-heteroaryl-2-pyridones with high affinity for the benzodiazepine (B76468) binding site of human GABAA receptors, showing low binding selectivity for α2- and/or α3- over α1-containing subtypes. acs.org
Estrogen Receptor Alpha (ERα): While direct interaction of this compound with ERα is not specified, the broader context of drug discovery includes the development of selective estrogen receptor modulators (SERMs). researchgate.net Genomic analyses have identified mutations in the estrogen receptor alpha gene (ESR1) that contribute to hormone resistance, creating a need for new modulators. google.com
Functional assays are crucial for determining the effect of a compound on its target receptor. For GABAA receptor modulators, precipitated withdrawal assays in mice have been used to assess physical dependence, comparing novel compounds to existing drugs. nih.gov In the context of Estrogen-Related Receptor Alpha (ERRα), high-throughput screening assays have been developed to identify modulators of its activity. nih.gov
The table below outlines the receptor binding and modulation characteristics of compounds related to this compound.
| Compound Class/Derivative | Target Receptor | Key Findings |
| Imidazopyridazine derivatives | GABAA Receptor | Modulate receptor activity, with a focus on subtype selectivity. google.com |
| 3-Heteroaryl-2-pyridones | GABAA Receptor (Benzodiazepine site) | High affinity with low selectivity for α2/α3 over α1 subtypes. acs.org |
| Selective Estrogen Receptor Modulators (SERMs) | Estrogen Receptor Alpha (ERα) | Development of novel modulators to overcome resistance. researchgate.netgoogle.com |
Interrogation of Protein-Ligand Complex Formation
The formation of stable complexes between a ligand and its protein target is fundamental to its biological activity. Research on 3,6-bis(imidazol-1-yl)pyridazine has led to the synthesis of new mixed-ligand complexes with various metals, forming diverse structural frameworks. rsc.orgresearchgate.net These studies, while focused on material science, provide insights into the coordination chemistry and potential for forming stable interactions, which is also a key aspect of drug-target binding. Molecular docking studies have been employed to predict the binding of related compounds to their protein targets, illustrating stable binding interactions.
Biophysical Techniques for Binding Affinity Determination
The quantification of binding affinity between a small molecule like this compound and its biological targets is fundamental to understanding its mechanism of action. A variety of biophysical techniques are employed to determine key parameters such as the dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory or effective concentrations (IC50/EC50).
Fluorescence-based assays are a common first-line approach. For instance, fluorescence resonance energy transfer (FRET) has been used to study the stabilizing effects of pyridine (B92270) bis-quinazoline derivatives on G-quadruplex DNA, providing insights into binding and stabilization. Similarly, fluorescence quenching studies, where the intrinsic fluorescence of a protein like bovine serum albumin (BSA) is quenched upon binding to a ligand, have been utilized to investigate the interaction mechanism of pyrazoline pyridazine (B1198779) derivatives. Such studies can reveal whether the quenching is static (due to complex formation) or dynamic (due to collisional quenching) and can be used to calculate binding constants.
Differential Scanning Fluorimetry (DSF) , also known as the Thermal Shift Assay, is another powerful technique. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding. This method was effectively used to assess the binding of 3-(fluoro-imidazolyl)pyridazine derivatives to the STING protein, where a significant increase in Tm indicated strong binding and stabilization of the protein. This technique has also been applied to evaluate the interaction of inhibitors with mitogen-activated protein kinase 13 (MAPK13).
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free techniques that can provide real-time kinetics of binding, including association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be derived. These methods are invaluable for a detailed characterization of the binding event.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS) changes, in addition to the binding affinity. This technique was used to measure the enzymatic activity of imidazole-glycerol phosphate (B84403) dehydratase, a target for herbicide design.
Finally, competitive binding assays are frequently used. These assays measure the ability of a test compound to displace a known ligand from a target receptor. For example, a [³H]-radioligand displacement assay was used to determine the binding affinity (Ki) of non-imidazole agonists to the histamine (B1213489) H₃ receptor. Similarly, a competitive binding assay using a fluorescently tagged ligand was employed to assess the affinity of imidazole (B134444) derivatives for the estrogen receptor-α.
Structure Activity Relationship Sar Studies of 3 1h Imidazol 1 Yl Pyridazine and Its Derivatives
Impact of Substituent Variation on Molecular Interaction Profiles
The biological activity of 3-(1H-imidazol-1-yl)pyridazine derivatives can be significantly modulated by introducing various substituents on both the pyridazine (B1198779) and imidazole (B134444) rings. These modifications influence the compound's electronic properties, lipophilicity, and steric profile, thereby altering its binding affinity and selectivity for specific targets.
For instance, in the development of STING (Stimulator of Interferon Genes) agonists, substituting the pyridazine ring with an imidazole ring was a key design step. Further modifications on the imidazole ring of a related scaffold showed that while introducing a methyl or trifluoromethyl group led to a significant loss of potency, adding a fluorine atom enhanced cellular activity. acs.org This highlights the sensitivity of the interaction to the electronic nature of the substituent on the imidazole ring.
In another study focusing on vasorelaxant activity, derivatives of 3-(1H-imidazol-1-yl)-6-phenylpyridazine were synthesized. The nature of the substituent on the phenyl ring had a notable impact on the vasodilating activity. cu.edu.eg
Systematic substitution at the chloro and imidazole positions of 3-chloro-6-(1H-imidazol-1-yl)pyridazine has been explored for various pharmacological applications. For example, replacing the chlorine with a hydrazine (B178648) group has led to compounds with α-glucosidase inhibitory activity. Furthermore, substitution with a substituted amino group, as in 3-[N-(2-Chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine, resulted in potent aromatase inhibitors with antitumor activity.
The following table summarizes the impact of substituent variations on the biological activity of some this compound derivatives:
| Scaffold | Substituent | Biological Target/Activity | Observed Effect | Reference |
| 3-(Fluoro-imidazolyl)pyridazine derivative | Methyl on imidazole | STING Agonist | Significant loss of potency | acs.org |
| 3-(Fluoro-imidazolyl)pyridazine derivative | Trifluoromethyl on imidazole | STING Agonist | Significant loss of potency | acs.org |
| 3-(Fluoro-imidazolyl)pyridazine derivative | Fluorine on imidazole | STING Agonist | Enhanced cellular potency | acs.org |
| 3-Chloro-6-(1H-imidazol-1-yl)pyridazine | Hydrazine at C3 | α-glucosidase inhibitor | Inhibitory activity (IC50 ~10 µM) | |
| 3-Chloro-6-(1H-imidazol-1-yl)pyridazine | N-(2-Chlorobenzyl)amino at C3 | Aromatase inhibitor | Potent inhibition (IC₅₀ = 2.39 nM) |
Positional Isomerism and Stereochemical Effects on Biological Target Engagement
The spatial arrangement of atoms and functional groups in this compound derivatives, including positional isomerism and stereochemistry, plays a critical role in their interaction with biological targets.
Stereochemical Effects: Chirality can be a determining factor in the efficacy and selectivity of kinase inhibitors. nih.gov For chiral derivatives of this compound, the different enantiomers can exhibit distinct biological activities. This is because the three-dimensional structure of the binding site of a biological target is itself chiral, leading to stereoselective interactions. For instance, in a series of kinase inhibitors, the S-enantiomer was found to be five-fold more potent than the R-enantiomer, a difference attributed to a specific steric clash of the R-isomer with the kinase's glycine-rich loop. nih.gov This underscores the importance of controlling stereochemistry during the design and synthesis of new therapeutic agents based on the this compound scaffold.
Pharmacophore Identification and Feature Mapping
Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives of this compound, a pharmacophore model would typically include features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA).
A study on anti-Candida agents based on 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters, which share the imidazolyl moiety, developed a pharmacophore model that included HBA and hydrophobic features. nih.gov The highly active compounds in this series showed a good fit to the proposed pharmacophore model. nih.gov
In the context of STING agonists, the binding mode of a representative 3-(fluoro-imidazolyl)pyridazine derivative revealed key interactions. These included a water-mediated hydrogen-bond network, highlighting the importance of specific hydrogen bonding patterns for activity. acs.org
For a series of pyrazine (B50134) derivatives, a pharmacophore model for non-nucleoside reverse transcriptase inhibitors was developed, consisting of one HBA, three hydrophobic, and one ring aromatic feature. mdpi.com Compounds containing an imidazole ring that could not map the aromatic feature generally had lower activity. mdpi.com This suggests that for this compound derivatives, both the pyridazine and imidazole rings could serve as crucial aromatic and hydrophobic features in a pharmacophore model.
A general pharmacophore for this compound derivatives targeting a specific protein might include:
Hydrogen Bond Acceptors: The nitrogen atoms of both the pyridazine and imidazole rings. The pyridazine ring offers a unique dual hydrogen-bonding capacity. nih.gov
Aromatic/Hydrophobic Regions: The planar structures of the pyridazine and imidazole rings.
Substituent-Defined Features: Additional HBA, HBD, or hydrophobic features introduced by substituents on either ring.
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the physicochemical properties that drive biological response.
Several studies have developed QSAR models for pyridazine derivatives. For example, a 2D-QSAR study was conducted on a series of novel pyridazine derivatives with vasorelaxant activity. cu.edu.eg The developed multilinear QSAR models were able to predict the IC50 values of the training set compounds with good correlation. cu.edu.eg The descriptors used in these models often relate to the electronic, steric, and hydrophobic properties of the molecules.
In another study, QSAR models were developed for thiophene (B33073) and imidazopyridine derivatives as inhibitors of Polo-Like Kinase 1 (PLK1). conicet.gov.ar These models used multivariate linear regression to correlate molecular descriptors with the inhibitory activity (pIC50). conicet.gov.ar The success of these models indicates that the biological activity of these heterocyclic compounds is quantifiable based on their structural features.
For a series of this compound derivatives, a QSAR model could be developed by:
Synthesizing a library of compounds with systematic variations in substituents.
Measuring their biological activity against a specific target.
Calculating a range of molecular descriptors (e.g., logP, molar refractivity, electronic parameters, topological indices).
Using statistical methods to build a regression model that correlates the descriptors with the observed activity.
The predictive power of such a model would depend on the diversity of the training set and the appropriate selection of descriptors. chemrevlett.com
Design Principles for Modulating Selectivity and Potency against Specific Biological Targets
The design of potent and selective inhibitors based on the this compound scaffold requires a deep understanding of the SAR and the target's binding site.
Exploiting Structural Differences in Binding Sites: Selectivity can be achieved by designing molecules that exploit differences in the shape and electrostatic properties of the binding sites of the target and off-target proteins. acs.org For kinases, targeting inactive conformations that are unique to a specific kinase is a common strategy to enhance selectivity. acs.org
Modulating Physicochemical Properties: The pyridazine ring itself offers advantages in drug design. It is generally less lipophilic than a phenyl ring, which can be beneficial for improving pharmacokinetic properties. nih.gov The electron-withdrawing nature of the pyridazine ring also modulates the properties of its substituents. nih.gov
Strategic Placement of Substituents:
To enhance potency: Substituents can be introduced to form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target. For example, in the design of STING agonists, the introduction of a fluorine atom on the imidazole ring enhanced potency. acs.org
To improve selectivity: Substituents can be designed to create steric clashes with off-target proteins while being accommodated by the target protein. This "negative design" approach is a powerful tool for achieving selectivity. acs.org For instance, the introduction of a cyclopropyl (B3062369) substituent on a pyrazole (B372694) ring (structurally related to imidazole) led to selectivity in kinase inhibitors by interacting favorably with the gatekeeper residue of the target kinase while clashing with that of off-target kinases. nih.gov
Bioisosteric Replacement: The pyridazine ring can be considered a bioisostere of other aromatic rings like benzene (B151609) or other azines. nih.gov Similarly, the imidazole ring is a common feature in many biologically active compounds. researchgate.net Judicious use of bioisosteric replacements can help to fine-tune the potency, selectivity, and pharmacokinetic profile of a lead compound. For example, replacing a pyridine (B92270) with a benzimidazol-2-one (B1210169) was an effective strategy to mitigate CYP inhibition in a series of p38α MAP kinase inhibitors. acs.org
Exploration of Derivatives and Analogues As Chemical Probes and Lead Scaffolds
Synthesis and Evaluation of Pyridazine-Imidazole Hybrids
The creation of hybrid molecules that combine the pyridazine (B1198779) and imidazole (B134444) moieties is a strategic approach in medicinal chemistry to explore new chemical space and biological activities. nih.govtandfonline.com The synthesis of these hybrids often involves multi-step procedures, including N-acylation, N-alkylation, and quaternization of the nitrogen heterocycles. nih.govtandfonline.com For instance, a general synthetic route might involve the N-acylation of an aminopyridine with a chloroacetyl chloride, followed by N-alkylation with an imidazole derivative. tandfonline.com
The evaluation of these synthesized hybrids spans various biological assays, with a significant focus on anticancer and antimicrobial activities. nih.govingentaconnect.com For example, a series of imidazole-pyridine based scaffolds were synthesized and evaluated for their anticancer activity against different breast cancer cell lines, which are characterized by varying receptor expression profiles (estrogen receptor, progesterone (B1679170) receptor, and HER-2). acs.org In one study, several synthesized imidazole-pyridine hybrids demonstrated notable potency against specific breast cancer cell lines, such as BT-474 and MDA-MB-468, with IC50 values below 50 μM after 24 hours of treatment. acs.org These findings underscore the potential of this hybrid scaffold in developing new therapeutic agents. acs.orgmdpi.com
The structure-activity relationship (SAR) is a key aspect of these evaluations, aiming to understand how different substituents on the hybrid scaffold influence biological activity. nih.govdiva-portal.org For instance, the position of the imidazole core within the hybrid molecule has been shown to significantly impact its potency and selectivity against different cancer cell types. mdpi.com
Table 1: Examples of Synthesized Pyridazine-Imidazole Hybrids and their Biological Evaluation
| Compound ID | Modification | Target/Assay | Key Finding | Reference |
| Hybrid 9 | Benzimidazole and 8-aminoquinoline (B160924) skeleton | Anticancer (Renal Cancer A498, Breast Cancer MDA-MB-468) & Antimycobacterial | Exhibited good and selective antitumor activity and significant antimycobacterial activity. | nih.gov |
| Compound 5e | Imidazole-pyridine based scaffold | Anticancer (Ehrlich ascites carcinoma) | Retarded tumor growth in mice without causing organ toxicity at tested doses. | acs.org |
| 12L | 3-(fluoro-imidazolyl)pyridazine derivative | STING Agonist | Identified as a potential STING agonist with excellent binding affinities. | acs.org |
| Compound 41 | Imidazole analog | Tubulin polymerization inhibitor | Showed more potent antiproliferative activity in four cancer cell lines than the control. | mdpi.com |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry for lead optimization and the discovery of novel compounds with improved properties. uniroma1.itrsc.orgresearchgate.net These techniques involve modifying the central core structure of a molecule while aiming to retain or enhance its biological activity. uniroma1.it
Scaffold Hopping: This approach seeks to identify structurally novel compounds by replacing the central scaffold of a known active compound. uniroma1.itresearchgate.net For the pyridazine-imidazole framework, this could involve replacing the pyridazine ring with another heterocycle to improve properties like reduced cytochrome P450 (CYP) inhibition, a common liability associated with pyridine-containing compounds. uniroma1.itnih.gov For example, a scaffold hop from a pyridine (B92270) to a pyridazine has been explored to mitigate CYP450 inhibition in a series of sphingosine-1-phosphate 2 (S1P2) antagonists. nih.gov Computational methods, such as searching fragment databases and comparing 3D shapes and electrostatic properties, are often employed to identify suitable replacement scaffolds. researchgate.net
Bioisosteric Replacement: This strategy involves the substitution of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's therapeutic profile. researchgate.net For the 3-(1H-imidazol-1-yl)pyridazine scaffold, bioisosteric replacements can be applied to various parts of the molecule. For instance, the pyridazine ring itself can be considered a bioisostere for a phenyl ring, offering advantages such as reduced lipophilicity. nih.gov Similarly, different substituents on the imidazole or pyridazine rings can be replaced with bioisosteres to fine-tune activity, selectivity, and pharmacokinetic properties. researchgate.net
Table 2: Application of Scaffold Hopping and Bioisosteric Replacement
| Original Scaffold/Fragment | Replacement Strategy | New Scaffold/Fragment | Rationale/Outcome | Reference |
| Pyridine | Scaffold Hop | Pyridazine | Reduce CYP450 inhibition liability. | nih.gov |
| Phenyl ring | Bioisosteric Replacement | Pyridazine ring | Less lipophilic substitute. | nih.gov |
| Peptide backbone | Scaffold Hop | Rigid central scaffold | Improve binding affinity and DMPK properties. | uniroma1.it |
| Hydroxytriazole system | Scaffold Hop | Phenol (B47542) ring | Used to replace the phenol ring in a potent inhibitor. | rsc.org |
Conjugation Chemistry for Probe Development or Enhanced Target Delivery (e.g., Cyclodextrin (B1172386) complexes)
Conjugation chemistry plays a pivotal role in developing sophisticated drug delivery systems and chemical probes from the this compound scaffold. This involves linking the core molecule to other chemical entities to enhance its properties, such as solubility, stability, and target-specific delivery.
Cyclodextrin Complexes: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent candidates for forming inclusion complexes with poorly water-soluble drug molecules. researchgate.netnih.govresearchgate.net The encapsulation of pyridazine derivatives within cyclodextrins can significantly improve their aqueous solubility and bioavailability. google.combrieflands.com For example, derivatives of γ-cyclodextrin have been shown to increase the solubility of certain pyridazine compounds. google.com This complexation can also protect the guest molecule from degradation and allow for controlled release. nih.gov Hydrophilic cyclodextrin derivatives are particularly useful for enhancing the absorption of poorly water-soluble drugs across biological barriers. researchgate.net
Probe Development: The imidazole ring, with its unique electronic properties and ability to coordinate with metal ions, makes it a suitable component for the development of fluorescent and colorimetric probes. tandfonline.comrsc.org By conjugating the this compound scaffold to fluorophores or other signaling moieties, chemical probes can be designed to detect specific analytes or to visualize biological processes. The imidazole moiety can act as a recognition element, and its interaction with the target can induce a change in the spectroscopic properties of the probe. tandfonline.com
Focused Library Design and High-Throughput Screening in Research Discovery
Focused Library Design: In drug discovery, a focused library is a collection of compounds designed to interact with a specific target or target family. frontiersin.org For the this compound scaffold, a focused library would consist of a series of derivatives with systematic variations at different positions of the imidazole and pyridazine rings. chemrxiv.org The design of such libraries is often guided by computational methods and existing structure-activity relationship (SAR) data to maximize the probability of finding active compounds. chemrxiv.org The goal is to explore the chemical space around the core scaffold in a targeted manner, leading to higher hit rates in screening campaigns compared to diverse libraries. frontiersin.org
High-Throughput Screening (HTS): HTS is a key technology in modern drug discovery that allows for the rapid testing of large numbers of compounds for biological activity. chemrxiv.org A focused library of this compound derivatives can be subjected to HTS against a variety of biological targets, such as enzymes or receptors, to identify initial "hits." researchgate.netresearchgate.net For example, a kinase-focused library containing imidazopyridazines was screened to identify compounds with antiplasmodial activity. researchgate.net Subsequent analysis of the hits from HTS provides valuable SAR data that can guide further optimization efforts. researchgate.netresearchgate.net
Table 3: Focused Library and HTS Example
| Library Type | Scaffold | Target | Screening Method | Outcome | Reference |
| Soft Focus Kinase Library | Imidazopyridazine | Plasmodium falciparum | Whole-cell screening | Identification of potent antiplasmodial compounds. | researchgate.net |
| PDE-focused library | Imidazoles | Schistosoma mansoni | In vitro assay | Identification of compounds with antischistosomal activity. | researchgate.net |
| Diaryl-, pyridone-, and indole-core-based inhibitors | Various | Staphylococcus aureus FabI | Cheminformatic analysis | Identification of potent inhibitors with favorable pharmacokinetic profiles. | chemrxiv.org |
Advanced Lead Optimization Strategies (pre-clinical stage research)
Once a "lead" compound with promising biological activity is identified, it enters the pre-clinical stage of research, where advanced lead optimization strategies are employed to improve its drug-like properties. researchgate.netnih.gov This process is a critical step in translating a promising hit into a viable drug candidate.
The primary goals of lead optimization are to enhance potency, improve selectivity, and optimize pharmacokinetic and pharmacodynamic (ADME/T) properties, including absorption, distribution, metabolism, excretion, and toxicity. researchgate.netresearchgate.net For derivatives of this compound, this involves a systematic and often iterative process of chemical modification and biological testing.
Structure-guided design, often utilizing X-ray crystallography and computational modeling, plays a crucial role in understanding how the lead compound binds to its target. nih.gov This information allows for the rational design of new analogues with improved interactions. For instance, a systematic structure-guided lead optimization of 1,2,4-triazole-based tankyrase inhibitors led to a novel series of compounds with picomolar IC50 inhibition in a cellular assay. nih.gov
Key optimization strategies include:
Modifying substituents: Introducing or altering functional groups on the pyridazine and imidazole rings to improve potency, selectivity, and metabolic stability. nih.govrsc.org
Improving physicochemical properties: Adjusting properties like solubility, lipophilicity, and permeability to enhance oral bioavailability and distribution. researchgate.netnih.gov
Reducing off-target effects and toxicity: Modifying the structure to minimize interactions with other biological targets, such as the hERG channel, to reduce the risk of adverse effects. nih.gov
A successful lead optimization campaign for an imidazolopiperazine antimalarial agent, for example, focused on enhancing potency against drug-resistant parasite strains while improving physicochemical and pharmacokinetic properties, leading to a compound that showed significant efficacy in a mouse infection model. researchgate.net
Emerging Research Applications and Future Directions for 3 1h Imidazol 1 Yl Pyridazine
The heterocyclic compound 3-(1H-Imidazol-1-YL)pyridazine is garnering increasing attention within the scientific community. Its unique structure, featuring both an imidazole (B134444) and a pyridazine (B1198779) ring, provides a versatile scaffold for exploration in diverse fields ranging from materials science to agrochemistry and medicinal research. This article delves into the emerging research applications and future prospects of this promising molecule.
Q & A
Q. What are the most reliable synthetic routes for 3-(1H-Imidazol-1-YL)pyridazine and its derivatives?
The synthesis of this compound derivatives typically involves multi-step reactions. A common approach is the condensation of pyridazine precursors with imidazole-containing reagents. For example:
- Bromination/dehydrobromination : 3-(1H-imidazol-1-yl)chroman-4-one was synthesized via bromination with Br₂ in acetic acid, followed by dehydrobromination in pyridine (68% yield) .
- Heterocyclic coupling : Imidazo[1,2-b]pyridazine derivatives are prepared through cyclization reactions using pyridazine intermediates and reagents like ethyl (chloroacetyl)carbamate under Na₂HPO₄ catalysis .
Key considerations: Optimize solvent choice (e.g., DMA, DMF) and catalysts (e.g., K₂CO₃) to improve yield and purity.
Q. How can researchers characterize the structural purity of this compound derivatives?
- Spectroscopy : NMR (¹H/¹³C) is critical for confirming substituent positions. For example, benzimidazole and pyridazine protons show distinct shifts in the aromatic region .
- Mass spectrometry : Validates molecular weight, especially for derivatives like 3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol (MW 318.118) .
- X-ray crystallography : Resolves bond lengths and angles. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement, even for high-resolution or twinned data .
Q. What are the common reactivity patterns of this compound in chemical modifications?
- Nucleophilic substitution : The pyridazine ring reacts with electrophiles (e.g., alkyl halides) at nitrogen or carbon positions.
- Cross-coupling : Suzuki-Miyaura reactions enable aryl/heteroaryl group introductions .
- Functionalization of the imidazole ring : The N-H group can undergo alkylation or acylation, as seen in 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-triazol-3(4H)-ones .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activities of this compound analogs?
Discrepancies in bioactivity often arise from structural variations (e.g., substituent positioning). For example:
- Crystal structure analysis of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine (CIF data via SHELXD/SHELXL) revealed precise dihedral angles between pyridazine and pyrazole rings, which influence molecular docking .
- Torsional strain : Substituents like 2-fluoro-benzylthio groups (e.g., in 3-((2-Fluorobenzyl)thio)pyridazine) induce steric clashes, altering target binding .
Methodology: Pair crystallography with molecular dynamics simulations to correlate structure-activity relationships (SAR).
Q. What experimental strategies optimize the biological efficacy of this compound-based inhibitors?
- SAR-driven design : Introducing electron-withdrawing groups (e.g., Cl, F) enhances interactions with enzymatic pockets. For instance, 3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine showed improved acetylcholinesterase inhibition due to piperazine flexibility and hydrophobic substitutions .
- Bioisosteric replacement : Replacing pyridazine with triazolo rings (e.g., in imidazo[1,2-b]pyridazine derivatives) improves metabolic stability .
Validation: Use in vitro assays (e.g., IC₅₀ determination) paired with ADMET profiling.
Q. How do computational methods enhance the understanding of this compound interactions with biological targets?
- DFT calculations : Compare theoretical and experimental IR spectra to confirm tautomeric forms, as demonstrated for triazol-3(4H)-one derivatives .
- Docking studies : Simulate interactions with targets like IL-1β or acetylcholinesterase. For example, 3-(Benzo[d][1,3]dioxol-5-yl)-6-((2,5-dimethylbenzyl)thio)pyridazine likely inhibits inflammatory pathways via π-π stacking with receptor hydrophobic pockets .
Tools: Use software like AutoDock Vina with force-field parameters optimized for heterocycles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
